3-Chloro-2-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)pyridine (CAS: 866132-25-4, molecular weight: 392.16 g/mol) is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 5, a chlorine atom at position 3, and a complex ethanimidoyl substituent at position 2 linked to a 4-chloroanilino carbonyloxy moiety . Its synthesis, however, involves multi-step reactions, as inferred from methods for analogous compounds (e.g., cyanopyridine derivatives in ) .
Properties
IUPAC Name |
[(E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3N3O2/c1-8(13-12(17)6-9(7-21-13)15(18,19)20)23-25-14(24)22-11-4-2-10(16)3-5-11/h2-7H,1H3,(H,22,24)/b23-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYNMWWZOLJLDN-LIMNOBDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-Chloro-2-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H13ClF3N3O2
- Molecular Weight : 359.73 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
The compound features a pyridine core substituted with a trifluoromethyl group and a chloroanilino moiety, which may contribute to its biological properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the pyridine ring through electrophilic substitution reactions.
- Introduction of the chloroanilino group via nucleophilic attack on a suitable precursor.
- Final modifications involving carbonyl and hydroxyl groups to yield the target compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of trifluoromethylpyridine have shown efficacy against various cancer cell lines due to their ability to inhibit specific pathways involved in tumor growth.
- Case Study : A related compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting that this compound could possess similar activities.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- Inhibition Constants (Ki) : Preliminary data suggest Ki values ranging from 0.30 nM to 1 µM for AChE, indicating potent inhibitory activity.
| Enzyme | Ki (nM) |
|---|---|
| Acetylcholinesterase | 0.30 |
| Butyrylcholinesterase | 145.82 |
Antimicrobial Activity
Compounds with similar frameworks have also been evaluated for antimicrobial properties. The presence of halogen substituents often enhances lipophilicity, thereby improving membrane penetration.
- Case Study : A related pyridine derivative exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that our compound may also exhibit similar properties.
Toxicological Profile
While exploring biological activity, it is crucial to assess toxicity. Studies have indicated that halogenated compounds can exhibit varying levels of toxicity based on their structure.
- Toxicity Data : The compound is categorized as harmful if swallowed (H302) and may cause skin irritation (H315), necessitating careful handling during experimental procedures.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound’s key structural analogs include pyridine derivatives with trifluoromethyl, chloro, and substituted aromatic moieties. A comparative analysis is provided below:
Key Observations :
- Higher melting points (e.g., Q12 at 288–292°C) correlate with crystalline stability in compounds with rigid substituents (e.g., hexahydroquinoline) compared to flexible groups (e.g., benzyloxy in 7e) .
Key Observations :
Q & A
Q. What are the key spectroscopic methods for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the structure. For example, ¹H NMR reveals proton environments near electron-withdrawing groups (e.g., trifluoromethyl, chlorine), while ¹³C NMR identifies carbon backbone connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns. In one study, δ 9.02–8.98 (m, 1H) and δ 144.26 (q, J = 3.8 Hz) in ¹H/¹³C NMR confirmed pyridine and trifluoromethyl groups, with HRMS matching calculated values .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A multi-step synthesis involves:
- Step 1 : Construction of the pyridine core via cyclization or cross-coupling reactions.
- Step 2 : Introduction of the trifluoromethyl group using CF₃Cu or Togni’s reagent under inert conditions.
- Step 3 : Chlorination at the 3-position via electrophilic substitution (e.g., Cl₂/FeCl₃).
- Step 4 : Functionalization of the 2-position with ethanimidoyl-oxyaniline using carbodiimide coupling (e.g., EDC/HOBt).
Reaction optimization requires monitoring by TLC and adjusting temperatures (e.g., 0–80°C) to suppress side reactions .
Advanced Research Questions
Q. How can mechanistic insights into substitution reactions at the chloro groups be obtained?
- Methodological Answer : Kinetic studies with varying nucleophiles (amines, thiols) and solvents (DMF, THF) reveal reaction mechanisms. For example, a second-order kinetics model may indicate an SNAr (nucleophilic aromatic substitution) pathway. Isotopic labeling (e.g., ³⁶Cl) and DFT calculations help map transition states. In related compounds, substitution at chloro sites showed activation energy barriers of ~25 kcal/mol , correlating with electron-withdrawing effects of the trifluoromethyl group .
Q. How should contradictory structure-activity relationship (SAR) data be resolved?
- Methodological Answer : Contradictions arise from substituent electronic/steric effects. A systematic approach includes:
- Comparative SAR : Synthesize derivatives with single substituent changes (e.g., replacing 4-chloroaniline with 4-fluoroaniline).
- In vitro assays : Test bioactivity (e.g., enzyme inhibition IC₅₀) under standardized conditions.
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities.
For example, replacing the 4-chloroaniline group with 4-methoxyaniline reduced herbicidal activity by 60%, suggesting electron-withdrawing groups enhance target binding .
Q. What strategies address discrepancies between in vitro and in vivo biological activity?
- Methodological Answer : Discrepancies often stem from pharmacokinetic factors (e.g., metabolic instability). Solutions include:
- Prodrug design : Mask polar groups (e.g., esterification of hydroxyls) to improve bioavailability.
- Metabolic profiling : Use liver microsomes or LC-MS to identify degradation pathways.
- In vivo imaging : Track compound distribution via radiolabeling (e.g., ¹⁸F for PET).
In a study on mTOR inhibitors, SC06 (a structurally related pyridine derivative) showed improved in vivo efficacy after optimizing logP values from 2.1 to 3.5 .
Key Notes
- Methodological Rigor : Emphasis on kinetic studies, computational modeling, and systematic SAR.
- Contradiction Management : Comparative assays and structural analysis mitigate conflicting data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
